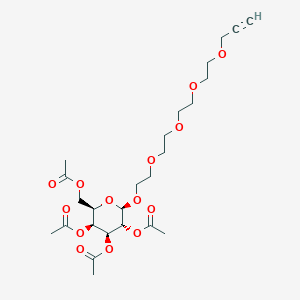

Propargyl-PEG5-tetra-Ac-beta-D-galactose

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22+,23+,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGPELHTINAWKB-ZLOLNMDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG5-tetra-Ac-beta-D-galactose chemical properties

An In-depth Technical Guide to Propargyl-PEG5-tetra-Ac-beta-D-galactose: Properties, Applications, and Protocols

Introduction

In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecular components is paramount. Propargyl-PEG5-tetra-Ac-beta-D-galactose is a heterobifunctional linker designed to meet this need, offering a sophisticated scaffold for creating advanced bioconjugates.[1][2] This molecule is engineered with three distinct functional domains: a terminal propargyl group for bioorthogonal "click chemistry," a five-unit polyethylene glycol (PEG) spacer to enhance solubility and biocompatibility, and a tetra-acetylated galactose moiety for targeted delivery applications.[2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, mechanisms, and field-proven applications of Propargyl-PEG5-tetra-Ac-beta-D-galactose. As a senior application scientist, the focus here is not just on the "what" but the "why"—exploring the causal chemistry that makes this linker a versatile and powerful tool in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[3]

Part 1: Physicochemical Properties and Molecular Architecture

The efficacy of Propargyl-PEG5-tetra-Ac-beta-D-galactose stems from its modular design, where each component serves a distinct and critical function. Understanding this architecture is key to leveraging its full potential in experimental design.

Core Chemical Properties

A summary of the key physicochemical data for this linker is presented below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₃₈O₁₄ | [1] |

| Molecular Weight | 562.57 g/mol | [2] |

| CAS Number | 1397682-61-9 | [1][2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Storage | Store at -20°C | [4] |

The Causality Behind the Molecular Design

-

The Propargyl Group (Alkyne): The "Click" Chemistry Handle The terminal alkyne (propargyl group) is the reactive handle for one of the most robust and bioorthogonal ligation reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction, a cornerstone of "click chemistry," joins the propargyl group with an azide-functionalized molecule to form a highly stable, five-membered triazole ring. The key advantages of this reaction are its high efficiency, specificity, and compatibility with a wide range of functional groups and aqueous environments, making it ideal for bioconjugation.[5]

-

The PEG5 Spacer: The Pharmacokinetic Modifier The five-unit polyethylene glycol (PEG) chain serves as a hydrophilic spacer. The process of attaching PEG chains, known as PEGylation, is a well-established strategy to improve the pharmacological properties of biomolecules.[5] The PEG5 spacer in this linker imparts several crucial benefits:

-

Enhanced Aqueous Solubility: It significantly improves the solubility of the linker and the resulting conjugate, preventing aggregation.[2]

-

Improved Biocompatibility: PEG is known to reduce the immunogenicity and antigenicity of conjugated molecules.[5]

-

Favorable Pharmacokinetics: It can prolong the circulation half-life of a therapeutic by increasing its hydrodynamic volume.[5]

-

-

The Tetra-Acetyl-beta-D-galactose: The Protected Targeting Ligand The galactose moiety is a targeting ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This makes it an excellent candidate for liver-targeted drug delivery. The hydroxyl groups of the galactose are protected with acetyl (Ac) groups. This is a critical design choice for two reasons:

-

Prevents Side Reactions: The acetyl groups render the hydroxyls inert, preventing them from participating in unwanted side reactions during the CuAAC conjugation step.

-

Enables Controlled Activation: For the galactose to be recognized by its target receptor, these acetyl groups must be removed. This deprotection step provides temporal control, allowing the targeting function to be "switched on" after the primary conjugation is complete. The standard method for this is the Zemplén deacetylation, which uses a catalytic amount of base to cleanly remove the acetyl groups under mild conditions that preserve other functionalities.[6][7]

-

Part 2: Core Applications and Methodologies

The unique trifunctional structure of this linker makes it suitable for a variety of advanced applications, primarily in targeted therapeutics.

-

Targeted Drug Delivery: After conjugation to a therapeutic payload via its propargyl group, the acetyl groups on the galactose can be removed. The exposed galactose then acts as a homing device, directing the entire conjugate to liver cells.

-

PROTAC Synthesis: This linker is used in the synthesis of PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3] The linker connects the target-binding ligand to the E3 ligase-binding ligand, and the PEG component enhances the solubility and cell permeability of the final PROTAC molecule.

General Experimental Workflow

The overall process for utilizing this linker involves a sequential, three-stage workflow. This ensures that each chemical transformation occurs with high fidelity and that the final product is pure and fully functional.

Caption: A three-stage workflow for bioconjugation and activation.

Part 3: Experimental Protocols

The following protocols provide a trusted, self-validating framework for the successful application of Propargyl-PEG5-tetra-Ac-beta-D-galactose.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the linker to an azide-containing molecule.

Materials:

-

Propargyl-PEG5-tetra-Ac-beta-D-galactose

-

Azide-containing molecule of interest

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate (NaAsc)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Degassed, biology-grade solvent (e.g., Phosphate-Buffered Saline (PBS), or an aqueous/organic mixture like H₂O/tBuOH)

-

Dimethyl Sulfoxide (DMSO), if required for solubility

Procedure:

-

Prepare Stock Solutions:

-

Linker: Prepare a 10 mM stock solution of Propargyl-PEG5-tetra-Ac-beta-D-galactose in DMSO.

-

Azide-Molecule: Prepare a 10 mM stock solution of your azide-containing molecule in a compatible solvent (e.g., degassed PBS or DMSO).

-

Copper Sulfate: Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

THPTA: Prepare a 50 mM stock solution of THPTA ligand in deionized water. The ligand is crucial as it stabilizes the Cu(I) oxidation state and improves reaction efficiency.[8]

-

Sodium Ascorbate: Prepare a 100 mM stock solution of Sodium Ascorbate fresh in deionized water. Ascorbate acts as the reducing agent to generate the active Cu(I) catalyst from the Cu(II) salt.[5]

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-containing molecule to the reaction buffer to a final concentration of 1 mM.

-

Add the Propargyl-PEG5-tetra-Ac-beta-D-galactose stock solution to achieve a final concentration of 1.2 mM (a slight 1.2-fold excess is recommended).

-

Premix the CuSO₄ and THPTA ligand in a separate tube at a 1:5 ratio before adding to the main reaction. Add this catalyst/ligand mix to the reaction to a final copper concentration of 250 µM.

-

-

Initiate the Reaction:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM (a 10-fold excess relative to copper).

-

Gently mix the reaction by pipetting or slow vortexing.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or HPLC.

-

Protocol 2: Zemplén Deacetylation (Galactose Deprotection)

This protocol is performed on the purified conjugate from Protocol 1 to activate its targeting function.

Materials:

-

Purified acetylated conjugate

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe) solution (e.g., 0.5 M in MeOH)

-

Ion-exchange resin (H⁺ form, e.g., Dowex® 50WX8)

-

TLC plates for monitoring

Procedure:

-

Dissolve the Conjugate: Dissolve the purified acetylated conjugate in anhydrous methanol (approx. 5-10 mL per 100 mg of conjugate) in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add a catalytic amount of the sodium methoxide solution (e.g., 0.1 equivalents). The Zemplén reaction is a transesterification that requires only a catalytic, not stoichiometric, amount of base.[7]

-

Reaction and Monitoring:

-

Allow the reaction to warm to room temperature and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 30 minutes to 2 hours). The deacetylated product will be significantly more polar.

-

-

Neutralization:

-

Once the reaction is complete, add the H⁺ ion-exchange resin to the solution and stir until the pH becomes neutral (check with pH paper). This step is critical to quench the reaction and remove sodium ions.

-

-

Purification:

-

Filter off the resin and wash it thoroughly with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting residue can be further purified by silica gel chromatography or HPLC to yield the final, targeting-activated conjugate.

-

Conclusion

Propargyl-PEG5-tetra-Ac-beta-D-galactose is a meticulously designed chemical tool that addresses multiple challenges in the development of sophisticated bioconjugates. Its architecture provides a robust handle for click chemistry, a biocompatible spacer for improved pharmacokinetics, and a protected targeting moiety that can be activated on demand. The protocols outlined in this guide provide a reliable pathway for its use, from initial conjugation to final activation. By understanding the chemical principles behind each component and procedural step, researchers can confidently integrate this versatile linker into their workflows to build more effective and precisely targeted therapeutics.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers. BenchChem.

- ResearchGate Discussion. (2025).

- Stepanova, E.V. (2018).

- Szurmai, Z., et al. (1990). Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose.

- Imamura, A. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2), NCBI.

- BenchChem Technical Support. (2025). Technical Support Center: Optimizing CuAAC Reactions with PEG Linkers. BenchChem.

- Kavun, E. et al. (2012). Peptide Conjugation via CuAAC 'Click' Chemistry.

- Biosynth. (n.d.). Propargyl-PEG5-tetra-ac-beta-D-galactose. Biosynth.

- AxisPharm. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-galactose. AxisPharm.

- Biorbyt. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-galactose. Biorbyt.

- Chemistry Online. (2023).

- MedChemExpress. (n.d.). Propargyl-PEG4-tetra-Ac-beta-D-galactose. MedChemExpress.

- Santa Cruz Biotechnology. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-galactose. Santa Cruz Biotechnology.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Propargyl-PEG5-tetra-Ac-beta-D-galactose | CAS:1397682-61-9 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. labsolu.ca [labsolu.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemistry-online.com [chemistry-online.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Propargyl-PEG5-tetra-Ac-beta-D-galactose

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Propargyl-PEG5-tetra-Ac-beta-D-galactose, a heterobifunctional linker critical to modern drug development, bioconjugation, and the construction of complex biologics like antibody-drug conjugates (ADCs) and PROTACs. We detail a robust and convergent synthetic strategy, beginning with the preparation of two key intermediates: a per-acetylated glycosyl bromide donor and a custom-synthesized Propargyl-PEG5-OH acceptor. The narrative emphasizes the causality behind experimental choices, from protecting group strategy to the specific conditions of the final stereoselective glycosylation. Complete, step-by-step protocols, quantitative data tables, and detailed characterization methods are provided to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction: The Strategic Value of a Trifunctional Linker

In the landscape of targeted therapeutics, the linker molecule is not merely a spacer but a critical component that dictates solubility, stability, pharmacokinetics, and the efficacy of the final conjugate. Propargyl-PEG5-tetra-Ac-beta-D-galactose is a sophisticated linker that addresses several challenges in drug delivery and bioconjugation through its three distinct functional domains:

-

Propargyl Group: The terminal alkyne is a premier reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This allows for the highly efficient and specific covalent attachment of the linker to azide-modified proteins, peptides, or small molecules, forming a stable triazole linkage.[3]

-

Pentaethylene Glycol (PEG5) Spacer: The discrete, five-unit PEG chain imparts significant hydrophilicity, which can enhance the aqueous solubility of hydrophobic drug payloads and reduce non-specific binding of the final conjugate.[4][5] Its defined length provides precise spatial control, which is crucial for optimizing the interaction between the conjugated moieties, such as in the formation of an effective ternary complex in PROTACs.[1]

-

Tetra-Acetyl-beta-D-galactose Moiety: The protected galactose unit serves multiple purposes. The acetyl protecting groups ensure the stability of the glycosidic bond during synthesis and subsequent manipulations. In a biological context, de-acetylated galactose can be recognized by specific cell-surface receptors, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes, enabling targeted drug delivery to the liver.[6]

This guide presents a logical, two-pronged synthetic approach that converges in a final, stereocontrolled glycosylation step.

Overall Synthetic Strategy

The synthesis is designed as a convergent process to maximize efficiency and yield. Two key intermediates, a glycosyl donor and a glycosyl acceptor, are prepared independently and then coupled in the final step. This modularity allows for easier purification of intermediates and troubleshooting of individual reaction steps.

Module 1: Synthesis of the Glycosyl Donor

The objective of this module is to prepare an activated galactose derivative, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide. The acetyl groups serve two critical functions: they protect the hydroxyls from unwanted side reactions, and the C2-acetyl group provides "anchimeric assistance" during glycosylation, ensuring the formation of the desired 1,2-trans (β) glycosidic bond.[7]

Step 1.1: Per-acetylation of D-Galactose

This step protects all hydroxyl groups via esterification.

Experimental Protocol:

-

Suspend D-galactose (1.0 eq) in anhydrous pyridine (5.0 eq) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add acetic anhydride (5.5 eq) dropwise to the cooled suspension.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight. The mixture should become a clear, homogenous solution.

-

Quench the reaction by slowly pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield β-D-galactose pentaacetate as a white solid. The product is often pure enough for the next step without further purification.[8]

Step 1.2: Bromination of the Anomeric Carbon

This reaction replaces the anomeric acetate with a bromide, creating a highly reactive glycosyl donor for the Koenigs-Knorr reaction.[7]

Experimental Protocol:

-

Dissolve β-D-galactose pentaacetate (1.0 eq) in a minimal amount of dichloromethane in a flask protected from light.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrogen bromide in acetic acid (33 wt. %, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.

-

Dilute the reaction mixture with cold dichloromethane and wash quickly with ice-cold water and saturated NaHCO₃ solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate immediately under reduced pressure at a low temperature (<30 °C).

-

The resulting 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide is typically used immediately in the next step due to its instability.

Module 2: Synthesis of the Glycosyl Acceptor (Propargyl-PEG5-OH)

This module synthesizes the PEGylated alcohol that will act as the nucleophile in the glycosylation reaction. A Williamson ether synthesis is a reliable method for this transformation.[4][9]

Experimental Protocol:

-

To a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF).

-

Add pentaethylene glycol (1.0 eq), a commercially available starting material.

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the mono-alkoxide.

-

Cool the reaction back to 0 °C and slowly add propargyl bromide (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove THF.

-

Extract the aqueous residue with dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield Propargyl-PEG5-OH as a clear oil.

Module 3: Convergent Glycosylation & Final Product Formation

This is the key step where the two intermediates are coupled using the Koenigs-Knorr glycosylation method. A silver salt is used as a halophilic promoter to activate the glycosyl bromide.[10][11] The neighboring group participation from the C2-acetyl group on the galactosyl bromide directs the incoming Propargyl-PEG5-OH to attack from the opposite face, resulting in the stereoselective formation of the β-glycoside.[7]

| Reagent | Molar Eq. | Purpose |

| Galactosyl Bromide (from 1.2) | 1.0 | Glycosyl Donor |

| Propargyl-PEG5-OH (from 4) | 1.2 | Glycosyl Acceptor (Nucleophile) |

| Silver (I) Carbonate (Ag₂CO₃) | 1.5 | Promoter (Halide Scavenger) |

| Molecular Sieves (4Å) | - | Desiccant |

| Anhydrous Dichloromethane | - | Solvent |

Experimental Protocol:

-

To a flame-dried flask protected from light and under an argon atmosphere, add the glycosyl acceptor Propargyl-PEG5-OH (1.2 eq), silver carbonate (1.5 eq), and activated 4Å molecular sieves to anhydrous dichloromethane.

-

Stir the suspension at room temperature for 30 minutes.

-

In a separate flask, dissolve the crude 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1.0 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the glycosyl bromide solution dropwise to the stirred suspension of the acceptor and silver salt over 20 minutes.

-

Allow the reaction to stir in the dark at room temperature for 24-48 hours, monitoring progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts and molecular sieves. Wash the pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel to afford the final product, Propargyl-PEG5-tetra-Ac-beta-D-galactose.

Purification and Characterization

Purification of PEGylated compounds can be challenging. Flash chromatography is generally effective for this specific molecule. Characterization is essential to confirm the structure and purity.[][13]

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for: acetyl methyl protons (~2.0-2.2 ppm), terminal alkyne proton (~2.5 ppm), PEG backbone protons (~3.6 ppm), propargyl methylene protons (~4.2 ppm), and the anomeric proton (H-1) of the β-galactoside as a doublet (~4.5 ppm, J ≈ 8 Hz). |

| ¹³C NMR | Signals corresponding to the acetyl carbonyls, PEG backbone, alkyne carbons, and the anomeric carbon (C-1) of the β-galactoside (~101 ppm). |

| Mass Spec (ESI-MS) | Observation of the [M+Na]⁺ or [M+H]⁺ ion corresponding to the calculated molecular weight (MW = 562.57 g/mol ). |

Conclusion

This guide outlines a reliable and modular synthetic route to Propargyl-PEG5-tetra-Ac-beta-D-galactose. By employing a convergent strategy centered on a stereoselective Koenigs-Knorr glycosylation, this valuable heterobifunctional linker can be produced with high purity. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers in drug development and chemical biology to confidently synthesize this and related PEGylated glycoconjugates for advanced therapeutic and diagnostic applications.

References

-

ResearchGate. Reaction pathways in the synthesis of a PEG-Br; b PEG-N3; c PECH-propargyl. [Online] Available at: [Link]

-

Zhang, Y., et al. (2013). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules, 18(10), 12189-12199. Available at: [Link]

-

Wikipedia. Koenigs–Knorr reaction. [Online] Available at: [Link]

-

Usui, T., et al. (1998). Enzymatic synthesis of a beta-D-galactopyranosyl cyclic tetrasaccharide by beta-galactosidases. Carbohydrate Research, 305(2), 115-123. Available at: [Link]

-

Lin, C. C., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(7), 1365-1385. Available at: [Link]

-

Kollár, L., et al. (2006). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 11(1), 18-26. Available at: [Link]

-

Pazynina, G., et al. (2013). Koenigs-Knorr Glycosylation with Neuraminic Acid Derivatives. Journal of Carbohydrate Chemistry, 32(8), 523-534. Available at: [Link]

-

ResearchGate. König-Knorr glycosylation reaction conditions. [Online] Available at: [Link]

-

Hutanu, D. (2021). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry, 9, 706954. Available at: [Link]

-

Creative Biolabs. Propargyl-PEG5-acid. [Online] Available at: [Link]

-

ResearchGate. Synthesis of 1,2,5,6-tetra-O-acetyl-3-O-allyl αβ-D-galactofuranose, a versatile precursor of pyranosylated and furanosylated glycoconjugates. [Online] Available at: [Link]

-

IRL @ UMSL. New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. [Online] Available at: [Link]

-

The Royal Society of Chemistry. “Clickable PEG” via Anionic Copolymerization of Ethylene Oxide and Glycidyl Propargyl Ether - Supporting Information. [Online] Available at: [Link]

-

Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Online] Available at: [Link]

-

Sharma, S., et al. (2019). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 24(15), 2786. Available at: [Link]

-

Hedbys, L., et al. (1985). Synthesis of the disaccharide 6-O-beta-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose using immobilized beta-galactosidase. Carbohydrate Research, 140(2), 217-223. Available at: [Link]

-

Li, J., et al. (2009). Synthesis of novel galactose containing chemicals by beta-galactosidase from Enterobacter cloacae B5. Journal of Industrial Microbiology & Biotechnology, 36(2), 275-281. Available at: [Link]

-

Basha, S. N., et al. (2016). PURIFICATION AND CHARACTERIZATION OF PEGYLATED FORM OF RECOMBINANT L-ASPARAGINASE II FROM ESCHERICHIA COLI. International Journal of Pharmacy and Biological Sciences, 6(2), 593-598. Available at: [Link]

-

Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Biotechnology and Bioengineering, 94(4), 641-655. Available at: [Link]

-

ResearchGate. Selective Acetylation of per-O-TMS-Protected Monosaccharides. [Online] Available at: [Link]

-

Hossain, M. A., & Li, J. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 893193. Available at: [Link]

-

Kim, W. J., et al. (2002). A new synthesis of galactose-poly(ethylene glycol)-polyethylenimine for gene delivery to hepatocytes. Journal of Controlled Release, 80(1-3), 273-282. Available at: [Link]

-

Jakab, D., et al. (2018). Anion-Assisted Glycosylation of Galactose: A Computational Study. ACS Omega, 3(12), 17814-17822. Available at: [Link]

-

SFU Library. Chemical Tools for Studying O-GlcNAc. [Online] Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 3. enovatia.com [enovatia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Propargyl-PEG5-acid - Creative Biolabs [creative-biolabs.com]

- 6. A new synthesis of galactose-poly(ethylene glycol)-polyethylenimine for gene delivery to hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 8. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of Propargyl-PEG5-tetra-Ac-beta-D-galactose

Introduction

Propargyl-PEG5-tetra-Ac-beta-D-galactose is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug delivery.[1][2] Its unique architecture, comprising a terminal propargyl group for "click" chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and biocompatibility, and a protected galactose moiety for potential cell targeting, necessitates a rigorous and multi-faceted approach for complete structural verification.[1][3] This guide provides a comprehensive framework for the elucidation of its chemical structure, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Molecular Overview and Elucidation Strategy

The core structure of Propargyl-PEG5-tetra-Ac-beta-D-galactose (C₂₅H₃₈O₁₄, Molecular Weight: 562.57 g/mol ) presents three distinct chemical regions for analytical interrogation: the propargyl terminus, the PEG₅ linker, and the tetra-acetylated beta-D-galactose headgroup.[1][4] A robust elucidation strategy, therefore, relies on a synergistic combination of chromatographic separation and spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) is first employed to ensure the purity of the analyte. Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the connectivity and identity of each structural component.

Part 1: Chromatographic Purity Assessment

Prior to detailed structural analysis, establishing the purity of the sample is paramount. HPLC is the preferred method for this purpose.

High-Performance Liquid Chromatography (HPLC)

Given the molecule's polarity, a reversed-phase HPLC method is a suitable starting point. The hydrophobic C18 stationary phase will interact with the acetyl groups and the PEG backbone, while a polar mobile phase will elute the compound.

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B

-

30-35 min: 90-10% B (linear gradient)

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the acetyl groups and any potential impurities with chromophores) and Evaporative Light Scattering Detector (ELSD) for a more universal response.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

The resulting chromatogram should ideally show a single major peak, confirming the sample's purity and suitability for further spectroscopic analysis.

Part 2: Spectroscopic Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure.[5] Both ¹H and ¹³C NMR are essential for a comprehensive analysis. For this molecule, a high-field NMR spectrometer (500 MHz or higher) is recommended to resolve the complex proton signals of the carbohydrate and PEG moieties.[6]

The structure of Propargyl-PEG5-tetra-Ac-beta-D-galactose can be dissected into its three core components for spectral analysis:

-

Propargyl Group: This will exhibit characteristic signals for the acetylenic proton and the methylene protons adjacent to the alkyne and the ether linkage.[7][8]

-

PEG₅ Linker: The repeating ethylene glycol units will give rise to a prominent, often complex, set of signals in the ¹H NMR spectrum, typically around 3.6 ppm.[9][10]

-

Tetra-Ac-beta-D-galactose: The galactose ring protons will appear in the region of 3.8-5.4 ppm, with the anomeric proton being the most downfield. The four acetyl groups will produce sharp singlet peaks around 2.0 ppm.[11]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ (4x) | ~1.9 - 2.2 (s, 12H) | ~20.5 - 21.0 |

| Acetyl C=O (4x) | - | ~169.0 - 171.0 |

| Galactose Ring Protons (H1-H6) | ~3.8 - 5.4 (m, 7H) | ~61.0 - 101.0 |

| PEG CH₂ (10x) | ~3.5 - 3.8 (m, 20H) | ~69.0 - 71.0 |

| Propargyl CH₂ | ~4.2 (d, 2H) | ~58.0 |

| Propargyl C≡CH | ~2.4 (t, 1H) | ~75.0 |

| Propargyl C≡CH | - | ~80.0 |

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[12] CDCl₃ is often a good first choice due to its ability to dissolve a wide range of organic molecules.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the galactose ring and the PEG chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the propargyl group, the PEG linker, and the galactose moiety.

-

The combination of these NMR experiments will allow for the unambiguous assignment of all proton and carbon signals, confirming the covalent structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[13] Electrospray ionization (ESI) is the preferred method for analyzing PEGylated compounds as it is a soft ionization technique that minimizes in-source fragmentation.[14]

The ESI mass spectrum is expected to show a prominent peak corresponding to the sodiated or potassiated adduct of the molecule, [M+Na]⁺ or [M+K]⁺, due to the high affinity of the PEG chain for alkali metal ions. The protonated molecule, [M+H]⁺, may also be observed. The high-resolution mass measurement should be consistent with the calculated exact mass of the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

| [C₂₅H₃₈O₁₄ + H]⁺ | 563.2335 |

| [C₂₅H₃₈O₁₄ + Na]⁺ | 585.2154 |

| [C₂₅H₃₈O₁₄ + K]⁺ | 601.1894 |

Fragmentation of the parent ion can provide further structural confirmation. Collision-induced dissociation (CID) of the [M+H]⁺ or [M+Na]⁺ ion is expected to yield characteristic fragment ions.

-

PEG Chain Fragmentation: Loss of ethylene glycol units (44.03 Da) is a hallmark of PEG fragmentation.[15][16]

-

Glycosidic Bond Cleavage: Cleavage of the glycosidic bond between the PEG chain and the galactose moiety.

-

Loss of Acetyl Groups: Neutral loss of acetic acid (60.02 Da) or ketene (42.01 Da) from the acetylated galactose.

-

Liquid Chromatography: Utilize the same HPLC method as described for purity analysis to introduce the sample into the mass spectrometer.

-

Mass Spectrometer: An ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer is recommended for its high resolution and mass accuracy.

-

Ionization Mode: Positive ion mode.

-

MS Scan: Acquire full scan MS data from m/z 100-1000.

-

MS/MS Scan: Perform data-dependent acquisition (DDA) or targeted MS/MS on the most abundant parent ions to obtain fragmentation spectra.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Caption: Workflow for the structure elucidation of Propargyl-PEG5-tetra-Ac-beta-D-galactose.

Logical Relationship of Analytical Techniques

The relationship between the different analytical techniques and the structural components they probe is crucial for a comprehensive understanding.

Caption: Interplay of analytical techniques in probing different parts of the molecule.

Conclusion

The structural elucidation of Propargyl-PEG5-tetra-Ac-beta-D-galactose requires a systematic and integrated analytical approach. By combining HPLC for purity assessment with detailed NMR and mass spectrometric analyses, a complete and unambiguous structural assignment can be achieved. The protocols and expected data presented in this guide provide a robust framework for researchers to confidently verify the structure of this important bioconjugation linker, ensuring its quality and suitability for downstream applications.

References

-

Walsh Medical Media. (n.d.). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]

-

Pharmaceutical Technology. (2019). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Retrieved from [Link]

-

CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

-

Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Retrieved from [Link]

-

ResearchGate. (2008). Proton NMR characteristics of polyethylene glycol and derivatives. Retrieved from [Link]

-

ACS Omega. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

-

ResearchGate. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

-

ResearchGate. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Retrieved from [Link]

-

DiVA portal. (2015). Exploring the Molecular Behavior of Carbohydrates by NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Retrieved from [Link]

-

ACS Publications. (2023). Primary Structure of Glycans by NMR Spectroscopy. Retrieved from [Link]

-

NIH. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]

-

ACS Omega. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]

-

PubMed. (2017). Simultaneous quantitative analysis of polyethylene glycol (PEG), PEGylated paclitaxel and paclitaxel in rats by MS/MSALL technique with hybrid quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2019). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b).... Retrieved from [Link]

-

Shochem. (2025). How to use NMR to analyze Modification PEG?. Retrieved from [Link]

-

ResearchGate. (2017). H¹ NMR spectrum of PEG (A, D2O), NH2-PEG-NH2 (B, D2O), GA-PEG-NH2 (C, CDCl3), and GA (D, CDCl3). Retrieved from [Link]

-

PubMed. (2011). Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy. Retrieved from [Link]

-

Springer. (2010). Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000212). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIH. (n.d.). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of acetylated compounds 4DL. Retrieved from [Link]

-

PubMed. (1982). An NMR study of 13C-enriched galactose attached to the single carbohydrate chain of hen ovalbumin. Motions of the carbohydrates of glycoproteins. Retrieved from [Link]

-

AxisPharm. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-galactose. Retrieved from [Link]

-

ResearchGate. (2023). NMR Spectroscopy: Determining PEG Molecular Weight and Monomer Quantification Feasibility?. Retrieved from [Link]

-

YouTube. (2022). HPLC Method Development Step by Step. Retrieved from [Link]

-

Semantic Scholar. (n.d.). to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Cenmed. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-glucose (C007B-382518). Retrieved from [Link]

-

Chromatography Forum. (2015). Methods for pegylated separations. Retrieved from [Link]

-

University of Oxford. (n.d.). Protocols - Mass Spectrometry Research Facility. Retrieved from [Link]

-

PubMed Central. (2018). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

-

Shimadzu. (n.d.). Methods for Separating Sugars. Retrieved from [Link]

-

YouTube. (2022). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. Retrieved from [Link]

-

PubMed Central. (2018). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Retrieved from [Link]

Sources

- 1. Propargyl-PEG5-tetra-Ac-beta-D-galactose | CAS:1397682-61-9 | AxisPharm [axispharm.com]

- 2. biosynth.com [biosynth.com]

- 3. Propargyl-PEG5-tetra-Ac-beta-D-galactose | 1397682-61-9 [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cigs.unimo.it [cigs.unimo.it]

- 7. researchgate.net [researchgate.net]

- 8. Propargyl alcohol(107-19-7) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. How to use NMR to analyze Modification PEG? - Blog [shochem.com]

- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. researchgate.net [researchgate.net]

- 16. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]

Propargyl-PEG5-tetra-Ac-beta-D-galactose: A Technical Guide to Solubility and Stability for Robust Bioconjugation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand how the success of complex bioconjugation and drug development projects hinges on the precise handling of advanced linker molecules. Propargyl-PEG5-tetra-Ac-beta-D-galactose is a sophisticated heterobifunctional linker that offers tremendous potential, but its effective use is fundamentally tied to a deep understanding of its chemical behavior. This guide moves beyond simple data sheets to provide a foundational understanding of this reagent's solubility and stability, empowering you to ensure reproducibility and maximize the success of your experimental outcomes.

This molecule is specifically engineered for versatility. The terminal propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] The 5-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces aggregation, and improves the pharmacokinetic profile of the final conjugate.[1][4][5] Finally, the tetra-acetylated galactose moiety provides a protected carbohydrate that can be used for targeting or other molecular recognition purposes after deacetylation, with the acetyl groups critically influencing the compound's solubility and stability profile.[4][6]

Core Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the starting point for any experimental design. These details are crucial for accurate concentration calculations, documentation, and material traceability.

| Property | Value | Source |

| CAS Number | 1397682-61-9 | [4][7] |

| Molecular Formula | C₂₅H₃₈O₁₄ | [7] |

| Molecular Weight | 562.57 g/mol | [1][7] |

| Appearance | White to off-white solid (Typical) | Inferred from general properties |

| Recommended Storage | Store at -20°C, protected from light, under an inert atmosphere (e.g., Argon or Nitrogen). | [8][9] |

| Shelf Life | ~3 years (1095 days) when stored under recommended conditions. | [9] |

Part 1: The Solubility Profile

The solubility of Propargyl-PEG5-tetra-Ac-beta-D-galactose is a nuanced interplay between its constituent parts. The hydrophilic PEG chain and the underlying galactose sugar promote solubility in polar solvents, while the four hydrophobic acetyl groups and the propargyl terminus enhance its solubility in organic solvents.[4][6][] This amphipathic nature dictates the choice of solvent for stock solution preparation, reaction setup, and purification.

Qualitative Solubility Assessment

Based on its structure, the following table provides an expertly-derived guide to its expected solubility in common laboratory solvents. Note: These are qualitative predictions and should be confirmed experimentally.

| Solvent | Type | Predicted Solubility | Rationale |

| Water / Aqueous Buffers (e.g., PBS) | Polar Protic | Low to Moderate | The PEG chain promotes aqueous solubility, but the acetyl groups significantly increase hydrophobicity, limiting solubility.[11][12] |

| DMSO, DMF | Polar Aprotic | High | These solvents are excellent for dissolving a wide range of amphipathic molecules. |

| Methanol, Ethanol | Polar Protic | High | The polarity is suitable for the PEG and sugar portions, while the alkyl nature accommodates the acetyl groups.[] |

| Dichloromethane (DCM), Chloroform | Nonpolar | Moderate to High | The acetyl groups and the overall organic character of the molecule allow for good solubility in chlorinated solvents. |

| Acetonitrile (ACN) | Polar Aprotic | High | Often used in reverse-phase chromatography, indicating its ability to dissolve such compounds. |

| Hexanes, Diethyl Ether | Nonpolar | Insoluble | These solvents are too nonpolar and lack the ability to hydrogen bond with the hydrophilic portions of the molecule.[13] |

Diagram 1: Solvent Selection Workflow

This diagram outlines the logical flow for selecting an appropriate solvent system for your experiment.

Caption: Workflow for selecting a suitable solvent for Propargyl-PEG5-tetra-Ac-beta-D-galactose.

Protocol: Experimental Solubility Determination

This protocol provides a reliable method for quantifying the solubility of the linker in a solvent of interest.

-

Preparation: Add a pre-weighed, excess amount of the compound (e.g., 5-10 mg) to a fixed volume of the target solvent (e.g., 1.0 mL) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A vortex mixer or shaker plate is ideal.

-

Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

-

Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid material is disturbed.

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical instrument (e.g., HPLC-UV, LC-MS, or NMR with an internal standard).

-

Calculate the concentration of the dissolved compound in the supernatant.

-

Express the final solubility in units such as mg/mL or mmol/L.

-

Part 2: The Stability Profile

The long-term stability of Propargyl-PEG5-tetra-Ac-beta-D-galactose is critical for generating reliable and reproducible results. Degradation compromises the integrity of the linker, leading to failed conjugations and impure products. The primary points of vulnerability are the acetyl ester linkages and the polyether backbone of the PEG chain.

Key Factors Influencing Stability

-

pH: The acetyl ester groups are susceptible to hydrolysis. This process is accelerated under both strongly acidic and, particularly, basic conditions, which would yield the deacetylated version of the molecule (Propargyl-PEG5-beta-D-galactose).[14] For maximum stability in solution, maintain a neutral pH range (6.5 - 7.5).

-

Temperature: As with most organic molecules, elevated temperatures will accelerate degradation. Long-term storage should be at -20°C or lower.[8][9] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

-

Oxidation: The polyether backbone of PEG is susceptible to oxidation, which can lead to chain cleavage.[8][15] This is mitigated by storing the solid compound and solutions under an inert gas (e.g., argon or nitrogen) and minimizing exposure to air.

-

Light: PEG derivatives can be sensitive to light.[8] Storage in amber vials or in the dark is a mandatory best practice to prevent photochemical degradation.

Diagram 2: Stability Assessment Workflow

This diagram illustrates a standard workflow for evaluating the stability of the compound under specific experimental conditions.

Sources

- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 3. labinsights.nl [labinsights.nl]

- 4. Propargyl-PEG5-tetra-Ac-beta-D-galactose | CAS:1397682-61-9 | AxisPharm [axispharm.com]

- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 9. labsolu.ca [labsolu.ca]

- 11. Propargyl-PEG5-tetra-Ac-beta-D-galactose | 1397682-61-9 [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. idosi.org [idosi.org]

The PEG5 Spacer: A Technical Guide to Enhancing Bioconjugate Performance

Abstract

In the landscape of advanced biotherapeutics, the performance of a bioconjugate is critically dependent on the linker connecting its constituent parts. This guide provides an in-depth technical analysis of the polyethylene glycol (PEG) 5 spacer (PEG5), a discrete chain of five ethylene glycol units. We will explore the fundamental physicochemical properties of the PEG5 spacer and explain the mechanistic rationale behind its widespread adoption in modalities such as Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and diagnostic reagents. By synthesizing field-proven insights with established scientific principles, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to rationally design and optimize the next generation of bioconjugates.

Introduction: The Critical Role of Spacers in Bioconjugation

Bioconjugation—the covalent linking of two molecules where at least one is a biomolecule—is a foundational technology for modern medicine.[1] It enables the creation of hybrid molecules, such as ADCs, that combine the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic drug.[2][] The linker, or spacer, that connects these components is far more than an inert tether; it is a critical design element that profoundly dictates the conjugate's overall efficacy, safety, and developability.[4][5]

An ideal spacer must fulfill several roles:

-

Provide Spatial Separation: It must physically separate the conjugated molecules to prevent steric hindrance, ensuring that each component retains its biological function.[6]

-

Modulate Physicochemical Properties: It can enhance the solubility and stability of the final conjugate, which is crucial when working with hydrophobic payloads.[][7]

-

Optimize Pharmacokinetics (PK): The nature of the spacer can influence the conjugate's circulation half-life, biodistribution, and clearance rate.[8][9]

Among the vast array of available linkers, polyethylene glycol (PEG) has emerged as an indispensable tool in the bioconjugation chemist's arsenal due to its unique and favorable properties.[1][10]

The PEG5 Spacer: Core Physicochemical Properties and Mechanistic Advantages

A PEG5 spacer is a monodisperse, discrete PEG chain consisting of exactly five repeating ethylene glycol units.[11] Unlike traditional polymeric PEGs, which are mixtures of different chain lengths, discrete PEGs like PEG5 offer the precision of a small molecule, ensuring batch-to-batch consistency and simplifying analytical characterization.[12] The specific properties of the PEG5 spacer confer several key advantages.

Hydrophilicity and Solubility Enhancement

Many potent cytotoxic drugs and other small molecule payloads are highly hydrophobic.[13] When conjugated to a protein, they can induce aggregation, compromising the stability, safety, and manufacturability of the biotherapeutic.[6][14]

Mechanism of Action: The PEG5 spacer is inherently hydrophilic due to the oxygen atoms in its ether backbone, which form hydrogen bonds with water molecules.[11][15] When incorporated into a bioconjugate, the PEG5 chain creates a localized hydration shell. This "stealth" effect serves two purposes:

-

Counteracts Payload Hydrophobicity: It significantly increases the overall water solubility of the conjugate, preventing the formation of high-molecular-weight aggregates that are often linked to rapid clearance and immunogenicity.[6][11]

-

Prevents Protein-Protein Interactions: The hydration cloud acts as a steric shield, physically masking hydrophobic patches on the protein surface and preventing the intermolecular interactions that lead to aggregation.[10][14]

This enhanced solubility is a critical enabling factor for developing ADCs with higher drug-to-antibody ratios (DAR) without sacrificing stability.[12]

Biocompatibility and Low Immunogenicity

PEG is well-established as a non-toxic and biocompatible polymer.[16][17]

Mechanism of Action: The flexible and hydrophilic nature of the PEG5 chain can mask immunogenic epitopes on the payload or the linker itself.[6][10] This shielding reduces the risk of eliciting an anti-drug antibody (ADA) response, which can neutralize the therapeutic and cause adverse effects.[6] While PEG itself can be immunogenic, shorter chains like PEG5 are generally considered to be less so.[6]

Defined Length and Flexibility

The length of a PEG5 spacer is approximately 21 Å. This specific length is often a "sweet spot" that provides sufficient spatial separation without being excessively long.

Mechanism of Action:

-

Overcoming Steric Hindrance: The spacer physically distances the payload from the bulk of the antibody or protein. This is essential to ensure that the payload does not interfere with the antibody's ability to bind to its target antigen and that cleavable linkers are accessible to enzymes or reducing agents like glutathione inside the cell.[6][18]

-

Optimizing Ternary Complex Formation (PROTACs): In PROTACs, the linker's length and flexibility are paramount for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. A PEG5 spacer often provides the optimal distance and conformational freedom to achieve this crucial orientation.[19]

Applications & Strategic Implementation

The rational incorporation of PEG5 spacers is critical in several cutting-edge therapeutic and diagnostic platforms.

Antibody-Drug Conjugates (ADCs)

In ADC development, achieving a balance between therapeutic potency and a favorable safety profile is paramount. The hydrophobicity of the payload often limits the achievable drug-to-antibody ratio (DAR).

Strategic Choice: Incorporating a short, hydrophilic PEG5 spacer into the linker design can significantly improve the solubility and stability of the ADC.[13] This allows for the successful development of ADCs with higher DARs, which can lead to enhanced efficacy, without the aggregation issues that would plague a non-PEGylated equivalent.[12] Studies have shown that PEGylated linkers can dramatically improve the pharmacokinetic profile and tumor exposure of an ADC compared to non-PEGylated versions.[4]

| Parameter | Non-PEGylated Linker | PEG-Containing Linker | Rationale for Improvement |

| Solubility | Low, prone to aggregation | High | The hydrophilic PEG chain counteracts payload hydrophobicity.[] |

| Stability | Lower; may form aggregates | Higher; stable in formulation | PEG creates a hydration shell, preventing protein-protein interactions.[14] |

| Plasma Exposure (AUC) | Baseline | Significantly Increased | Increased hydrodynamic radius reduces renal clearance.[6][8] |

| Immunogenicity | Higher Potential | Reduced | The PEG chain masks immunogenic epitopes from the immune system.[6][7] |

| Table 1: Comparative effects of non-PEGylated vs. PEG-containing linkers on key ADC properties. Data synthesized from multiple sources.[][6][7][8][14] |

PROTACs and Molecular Glues

The efficacy of a PROTAC depends entirely on its ability to induce a stable ternary complex.[20] The linker is not just a spacer but a key determinant of the complex's geometry and stability.[5]

Strategic Choice: PEG linkers are the most common motif found in PROTAC design, with PEG chains of 3-6 units often showing optimal activity.[21] A PEG5 linker provides a favorable combination of length and flexibility, allowing the two ends of the PROTAC to adopt the necessary orientation for productive complex formation.[19] Its hydrophilicity also improves the often-poor solubility of these complex heterobifunctional molecules, enhancing cell permeability and overall exposure.[5]

Surface Immobilization for Diagnostics and Biosensors

When immobilizing antibodies or other proteins onto a surface (e.g., for ELISA or Surface Plasmon Resonance), it is crucial to maintain their activity and prevent non-specific binding.[22][23]

Strategic Choice: Using a PEG5 spacer to tether the biomolecule to the surface provides several benefits. It extends the protein away from the surface, reducing denaturation and ensuring that its binding sites are accessible.[18] The hydrophilic nature of the PEG layer also creates a non-fouling surface that dramatically reduces the non-specific adsorption of other proteins from the sample matrix, thereby increasing the signal-to-noise ratio of the assay.[22][24]

Experimental Workflow: Site-Specific Antibody Conjugation

This section provides a validated, two-stage protocol for conjugating a thiol-reactive payload to an antibody via a maleimide-functionalized PEG5 linker. This method targets interchain disulfide bonds, yielding a homogenous conjugate with a DAR of 4.

Protocol: Two-Stage Antibody Reduction and Conjugation

Materials:

-

Antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) solution, 10 mM in water

-

Maleimide-PEG5-Payload solution, 10 mM in DMSO

-

L-Cysteine solution, 10 mM in PBS

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

PBS, pH 7.4; PBS, pH 6.5

Stage 1: Partial Antibody Reduction Causality: The goal is to selectively reduce the four interchain disulfide bonds while leaving the more stable intrachain disulfides intact. TCEP is a potent, odorless reducing agent. Performing this step at a slightly elevated temperature (37°C) and for a precise duration (90 minutes) is critical to achieve the desired level of reduction without causing protein unfolding.

-

Adjust the concentration of the antibody to 5-10 mg/mL in PBS, pH 7.4.

-

Add TCEP solution to the antibody to a final molar excess of 2.5 equivalents (e.g., for 1 µmol of antibody, add 2.5 µmol of TCEP).

-

Incubate the reaction at 37°C for 90 minutes with gentle mixing.

-

Immediately purify the reduced antibody using a desalting column pre-equilibrated with PBS, pH 6.5, to remove excess TCEP. The lower pH of this buffer is critical to protonate the newly formed thiols, preventing their re-oxidation.

Stage 2: Conjugation with Maleimide-PEG5-Payload Causality: The maleimide group reacts specifically with the free thiols generated in Stage 1 to form a stable thioether bond. A slight molar excess of the linker-payload (5 equivalents per antibody) ensures efficient conjugation. The reaction is quenched with L-cysteine, which contains a free thiol to react with any remaining maleimide groups, preventing unwanted side reactions.

-

Immediately after purification, determine the concentration of the reduced antibody.

-

Add the Maleimide-PEG5-Payload solution to the reduced antibody to a final molar excess of 5 equivalents (i.e., 1.25 equivalents per thiol).

-

Incubate the reaction at room temperature for 1 hour with gentle mixing.

-

Quench the reaction by adding L-cysteine solution to a final concentration of 1 mM (a significant excess). Incubate for 20 minutes.

-

Purify the final ADC conjugate using a desalting column pre-equilibrated with the desired formulation buffer (e.g., PBS, pH 7.4) to remove unreacted payload and quenching agent.

-

Determine the final protein concentration and proceed to characterization.

Characterization of PEG5-Containing Bioconjugates

Comprehensive characterization is essential to confirm the success of the conjugation and ensure the quality of the final product.[25] A combination of analytical techniques is required to assess purity, homogeneity, and the degree of PEGylation.[25][26]

| Technique | Parameter Measured | Expected Result / Interpretation |

| UV-Vis Spectroscopy | Protein Concentration & DAR | Determine protein concentration via A280. Calculate DAR by measuring payload absorbance and applying the Beer-Lambert law.[27] |

| Size-Exclusion Chromatography (SEC-HPLC) | Purity & Aggregation | A single, sharp peak indicates a pure, monomeric conjugate. High molecular weight species indicate aggregation.[25] |

| Hydrophobic Interaction Chromatography (HIC-HPLC) | DAR Distribution | Separates species based on hydrophobicity. Provides a profile of DAR0, DAR2, DAR4, etc., confirming homogeneity. The PEG5 spacer reduces the hydrophobicity shift compared to non-PEG linkers. |

| Mass Spectrometry (LC-MS) | Molecular Weight Confirmation | Deconvoluted mass spectrum confirms the exact mass of the antibody and the conjugated species, validating the final structure.[2] |

| Table 2: Key analytical techniques for the characterization of PEGylated bioconjugates. |

Conclusion and Future Perspectives

The PEG5 spacer is a powerful and versatile tool in the design of high-performance bioconjugates. Its discrete length and inherent hydrophilicity provide a rational means to enhance solubility, improve stability, reduce immunogenicity, and optimize the pharmacokinetic profile of complex biologics.[1][6][11] By understanding the fundamental mechanisms through which the PEG5 spacer exerts its effects, scientists can move beyond empirical screening and toward the rational design of safer and more effective therapeutics. As bioconjugation technologies continue to evolve, the strategic use of well-defined, functionalized spacers like PEG5 will remain a cornerstone of innovation in drug development.

References

-

The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. National Institutes of Health. [Online] Available at: [Link]

-

Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Quanta BioDesign. [Online] Available at: [Link]

-

The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin. PubMed. [Online] Available at: [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health. [Online] Available at: [Link]

-

Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. National Institutes of Health. [Online] Available at: [Link]

-

PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. National Institutes of Health. [Online] Available at: [Link]

-

Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. National Institutes of Health. [Online] Available at: [Link]

-

PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. MDPI. [Online] Available at: [Link]

-

PEGs and Antibody-drug Conjugates a Versatile Approach. ADC Review. [Online] Available at: [Link]

-

Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry. [Online] Available at: [Link]

-

Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. National Institutes of Health. [Online] Available at: [Link]

-

Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. ResearchGate. [Online] Available at: [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Online] Available at: [Link]

-

A reactive poly(ethylene glycol) layer to achieve specific surface plasmon resonance sensing with a high S/N ratio: the substantial role of a short underbrushed PEG layer in minimizing nonspecific adsorption. PubMed. [Online] Available at: [Link]

-

Parts-per-million of polyethylene glycol as a non-interfering blocking agent for homogeneous biosensor development. PubMed. [Online] Available at: [Link]

-

Polyethylene glycol as a surface blocking agent for bioassays. CORE. [Online] Available at: [Link]

-

Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. ResearchGate. [Online] Available at: [Link]

-

Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. National Institutes of Health. [Online] Available at: [Link]

-

Poly(ethylene glycol)-based biosensor chip to study heparin–protein interactions. National Institutes of Health. [Online] Available at: [Link]

-

Synthesis of Terminal-Alkylated PEGs with Imine Spacer to Form Iminium Mono-Ion Complexes for pDNA Delivery into Skeletal Muscle. MDPI. [Online] Available at: [Link]

-

Influence of a poly-ethylene glycol spacer on antigen capture by immobilized antibodies. ResearchGate. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enovatia.com [enovatia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. adcreview.com [adcreview.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chempep.com [chempep.com]

- 16. precisepeg.com [precisepeg.com]

- 17. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 22. A reactive poly(ethylene glycol) layer to achieve specific surface plasmon resonance sensing with a high S/N ratio: the substantial role of a short underbrushed PEG layer in minimizing nonspecific adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Poly(ethylene glycol)-based biosensor chip to study heparin–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Parts-per-million of polyethylene glycol as a non-interfering blocking agent for homogeneous biosensor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Propargyl-PEG5-tetra-Ac-beta-D-galactose for Targeted PROTAC Development

Introduction: A New Frontier in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs act as catalytic agents of destruction, harnessing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2] This event-driven pharmacology allows for potent and sustained effects at lower doses, opening the door to targeting proteins previously considered "undruggable."

A PROTAC is a heterobifunctional molecule comprising three key components: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is far from a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, profoundly influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[2][4]

This guide focuses on a highly versatile and strategic linker building block: Propargyl-PEG5-tetra-Ac-beta-D-galactose . We will dissect its unique trifunctional nature and provide a comprehensive, field-proven framework for its application in the development of next-generation, tissue-selective PROTACs. This molecule is ingeniously designed to facilitate modular synthesis via click chemistry, provide optimal biophysical properties through its PEG spacer, and enable targeted delivery to specific cell types via its galactose moiety.

Core Component Analysis: The Trifunctional Advantage of Propargyl-PEG5-tetra-Ac-beta-D-galactose

The power of this linker lies in the distinct roles played by its three constituent parts. Understanding each is crucial to leveraging its full potential in PROTAC design.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1397682-61-9 | [5] |

| Molecular Formula | C₂₅H₃₈O₁₄ | [6] |

| Molecular Weight | 562.57 g/mol | [6] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, Methanol | N/A |

Functional Breakdown

-

The Propargyl Group (C≡CH): The "Click" Chemistry Handle The terminal alkyne group is a key reactive handle for modern bioconjugation. It is one half of the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, colloquially known as "click chemistry."[7] This reaction is prized in PROTAC synthesis for its high efficiency, specificity, and mild reaction conditions, which are compatible with complex molecular scaffolds.[1] It allows for a modular "plug-and-play" approach, enabling the rapid assembly of PROTAC libraries by "clicking" together an azide-functionalized warhead and an azide-functionalized E3 ligase ligand.[8]

-

The PEG5 Spacer (Polyethylene Glycol, 5 units): The Biophysical Modulator The five-unit polyethylene glycol chain serves as the core linker. PEG linkers are widely used in PROTAC design for several compelling reasons:

-

Solubility: The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is critical for biological assays and potential in vivo applications.[3]

-

Flexibility & Length: The PEG5 unit provides a specific length and degree of flexibility that allows the warhead and anchor to optimally orient themselves, facilitating the formation of a stable and productive ternary complex.[4] The length of the linker is a critical parameter that must be optimized for each target-ligase pair to ensure efficient ubiquitination.[9]

-

Reduced Non-specific Binding: PEG chains are known to reduce non-specific binding to proteins and surfaces, improving the overall pharmacological profile of the molecule.

-

-

The Tetra-Ac-beta-D-galactose Moiety: The Targeting Directorate This component introduces a sophisticated layer of biological targeting. In its acetylated (protected) form, it is chemically inert during synthesis. Upon deprotection, the exposed galactose residues act as a homing device for the asialoglycoprotein receptor (ASGPR) , a C-type lectin highly and specifically expressed on the surface of hepatocytes (liver cells).[10][11] This enables the PROTAC to be preferentially taken up by liver cells, a critical advantage for treating liver cancers or other hepatic diseases while minimizing "on-target, off-tumor" toxicity in other tissues.[10]

PROTAC Synthesis Workflow: A Step-by-Step Guide

This section outlines a detailed, practical workflow for synthesizing a liver-targeted PROTAC for the degradation of Bromodomain-containing protein 4 (BRD4), a key oncogenic protein. We will utilize Propargyl-PEG5-tetra-Ac-beta-D-galactose to link an azide-functionalized JQ1 derivative (BRD4 warhead) and an azide-functionalized VH032 derivative (VHL E3 ligase anchor).

Sources

- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereoselective synthesis of allele-specific BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Galactose-decorated liver tumor-specific nanoliposomes incorporating selective BRD4-targeted PROTAC for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]